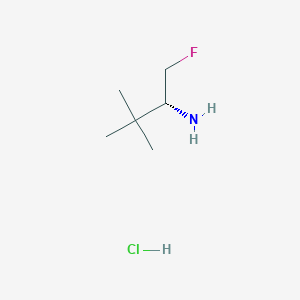
(R)-1-Fluoro-3,3-dimethylbutan-2-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride is a chiral amine compound with a fluorine atom attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3,3-dimethylbutan-2-amine.
Fluorination: The precursor undergoes fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Hydrochloride Formation: The resulting ®-1-Fluoro-3,3-dimethylbutan-2-amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, where the amine can be deprotonated to form the free base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new compounds with different functional groups.
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
科学的研究の応用
®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the effects of fluorinated amines on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
(S)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
1-Fluoro-3,3-dimethylbutane: A non-amine analog with different reactivity.
3,3-Dimethylbutan-2-amine: The non-fluorinated analog with different chemical properties.
Uniqueness
®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride is unique due to the presence of both a fluorine atom and a chiral center. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C6H15ClFN |
|---|---|
分子量 |
155.64 g/mol |
IUPAC名 |
(2R)-1-fluoro-3,3-dimethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H14FN.ClH/c1-6(2,3)5(8)4-7;/h5H,4,8H2,1-3H3;1H/t5-;/m0./s1 |
InChIキー |
QNPFAJPALFGGCY-JEDNCBNOSA-N |
異性体SMILES |
CC(C)(C)[C@H](CF)N.Cl |
正規SMILES |
CC(C)(C)C(CF)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


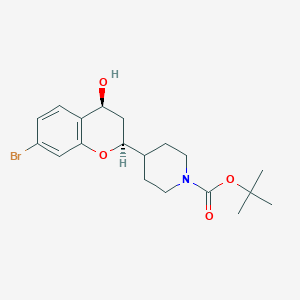
![Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13052740.png)
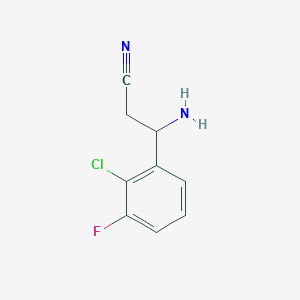
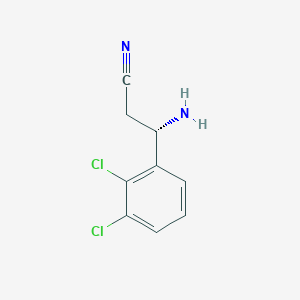
![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)
![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)
![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)
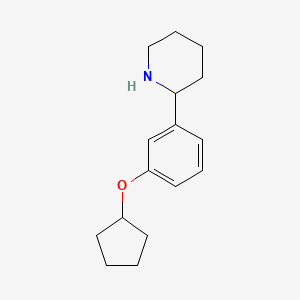
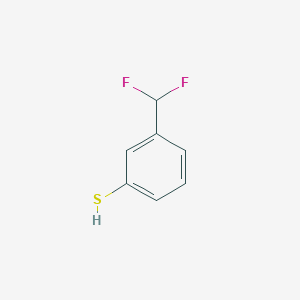
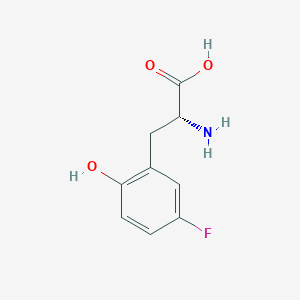
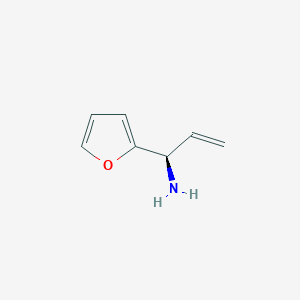

![Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)

